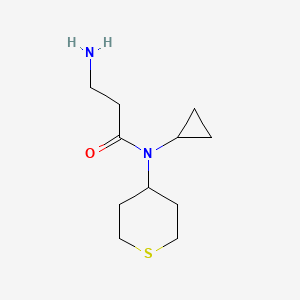

3-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide

Description

Properties

IUPAC Name |

3-amino-N-cyclopropyl-N-(thian-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2OS/c12-6-3-11(14)13(9-1-2-9)10-4-7-15-8-5-10/h9-10H,1-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGLLFGEOXDEHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(C2CCSCC2)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Tetrahydro-2H-thiopyran-4-yl Intermediate

The tetrahydro-2H-thiopyran ring is introduced through the preparation of suitable carboxamide or ketone intermediates. A representative method involves:

- Conversion of N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide to 1-(tetrahydro-pyran-4-yl)ethanone.

- Use of methylmagnesium bromide or methylmagnesium chloride (Grignard reagents) in tetrahydrofuran or diethyl ether solvents.

- Low temperature control (-60°C to 0°C) to ensure selectivity and yield.

- Workup with saturated ammonium chloride solution and extraction with methyl tert-butyl ether.

- Purification by silica gel chromatography.

Yield and Conditions Summary:

| Step Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Addition of methylmagnesium bromide to carboxamide | THF, -60°C to 0°C, 6 hours | 81 | Controlled temperature critical |

| Extraction and purification | Saturated NH4Cl, MTBE extraction, silica gel column | - | Typical organic workup and purification |

This step provides the tetrahydro-2H-thiopyran-4-yl ethanone intermediate, a key precursor for further amide formation.

Amide Formation with Cyclopropyl Substituent

The cyclopropyl group is introduced via acylation of the amino group with cyclopropanecarbonyl chloride:

- The amino intermediate is reacted with cyclopropanecarbonyl chloride.

- The reaction is performed in acetonitrile solvent.

- Diisopropylethylamine is used as a base to neutralize HCl formed.

- Temperature is maintained between 0°C and 20°C to control reaction rate and selectivity.

This step forms the N-cyclopropyl amide linkage essential for the target molecule.

Reduction and Functional Group Transformations

Selective reduction steps are crucial for converting hydrazone or methoxyamino intermediates to the corresponding amino derivatives:

- Hydrogenation in the presence of 10% Pd/C catalyst.

- Use of methanesulfonic acid to facilitate reduction.

- Formation of mesylate salts followed by conversion to hydrochloride salts.

- Final amide formation steps involve carbodiimide coupling agents such as 1-ethyl-3-(3′-dimethylaminopropyl)-carbodiimide and 1-hydroxybenzotriazole.

These steps ensure the correct functionalization and salt form of the compound, improving stability and handling.

Stereochemical Control

- Stereochemistry is partially controlled by using chiral starting materials such as 3-aminopiperidine-2,6-dione derivatives.

- Reaction conditions such as temperature, solvent, and base choice influence stereochemical outcomes.

- Hydrogenation catalysts like palladium hydroxide or palladium on carbon are used for stereoselective reductions.

Detailed Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Grignard addition | Methylmagnesium bromide/chloride, THF, -60°C to 0°C | Formation of tetrahydro-2H-thiopyran ethanone |

| 2 | Amide formation | Cyclopropanecarbonyl chloride, DIPEA, acetonitrile, 0-20°C | N-cyclopropyl amide intermediate |

| 3 | Reduction | H2, 10% Pd/C, methanesulfonic acid | Conversion to amino derivatives, mesylate salts |

| 4 | Salt formation | 12N HCl | Hydrochloride salt formation |

| 5 | Coupling | Carbodiimide coupling agents, tertiary base | Final amide bond formation |

| 6 | Purification | Chromatography, crystallization | Pure 3-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide |

Research Findings and Advantages

- The described methods provide high yields (up to 81%) in key steps such as Grignard addition and amide formation.

- Use of mild temperatures and selective catalysts minimizes side reactions and racemization.

- The modular approach allows for stereochemical control by selecting chiral starting materials.

- Conversion to stable salt forms (mesylate, hydrochloride) enhances compound stability and facilitates isolation.

- The process avoids harsh reagents and conditions, making it suitable for scale-up and industrial application.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives.

Scientific Research Applications

Cancer Treatment

Research indicates that compounds similar to 3-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide can inhibit PI3K activity, suggesting their potential use in treating proliferative diseases, particularly various forms of cancer. By inhibiting PI3K, these compounds may reduce tumor growth and enhance the efficacy of existing cancer therapies .

Treatment of Autoimmune Diseases

The modulation of PI3K pathways also presents an opportunity for treating autoimmune diseases. By regulating immune cell signaling pathways, this compound could potentially alleviate symptoms associated with conditions such as rheumatoid arthritis and lupus .

Anti-inflammatory Properties

Given its ability to inhibit kinase activity, there is potential for this compound to be used in managing inflammatory diseases. The inhibition of PI3K can lead to reduced inflammatory responses, providing therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Case Study 1: Inhibition of Tumor Growth

A study investigating the effects of similar compounds on tumor cell lines demonstrated significant reductions in cell viability and proliferation when treated with PI3K inhibitors. The results suggested that the compounds could enhance apoptosis in cancer cells, indicating a promising avenue for further development .

Case Study 2: Modulation of Immune Responses

In another study focusing on autoimmune models, the administration of PI3K inhibitors led to decreased levels of pro-inflammatory cytokines. This finding underscores the potential application of this compound in managing autoimmune disorders by modulating immune responses .

Mechanism of Action

The mechanism of action of 3-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related propanamide derivatives:

Key Findings

Anticonvulsant Propanamides

- 2-amino-3-phenylpropanamide shares the amino-propanamide backbone with the target compound but lacks the cyclopropyl and thiopyran groups. Its phenyl group may enhance aromatic interactions but reduce metabolic stability compared to the cyclopropyl moiety .

- The tetrahydrothiopyran group in the target compound likely increases lipophilicity, improving blood-brain barrier penetration—a critical factor for anticonvulsant efficacy .

Opioid Receptor-Targeting Propanamides

- Fentanyl analogs like N-isopropyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide prioritize bulky substituents (e.g., isopropyl, piperidinyl) for opioid receptor binding. These groups enhance potency (ED50 values as low as 0.02 mg/kg) but introduce risks of respiratory depression, unlike the target compound’s likely neurological focus .

Biological Activity

3-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available literature.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropyl amines with tetrahydro-2H-thiopyran derivatives. Various methods have been reported for the amidation process, including the use of acid chlorides and organic bases such as pyridine or DMAP (4-(N,N-dimethylamino)pyridine) to facilitate the reaction .

Biological Activity

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. Studies have shown that derivatives of this class are effective against both Gram-positive and Gram-negative bacteria, including strains resistant to beta-lactam antibiotics .

Mechanism of Action

The proposed mechanism of action for these compounds involves inhibition of bacterial cell wall synthesis and interference with essential metabolic pathways. This is particularly relevant in the context of rising antibiotic resistance, where new classes of antimicrobial agents are critically needed.

Case Studies

-

Antibacterial Efficacy

A study evaluated the antibacterial efficacy of a series of compounds structurally related to this compound. Results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against various bacterial strains . -

In Vivo Studies

In vivo studies involving animal models have shown that these compounds can reduce bacterial load significantly when administered at therapeutic doses. The pharmacokinetics and safety profiles were also assessed, indicating a favorable therapeutic index .

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.